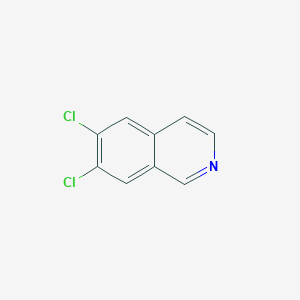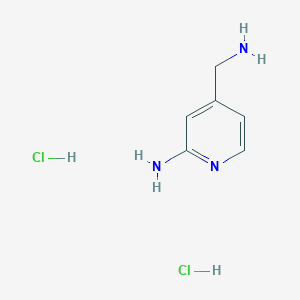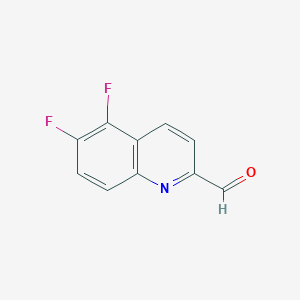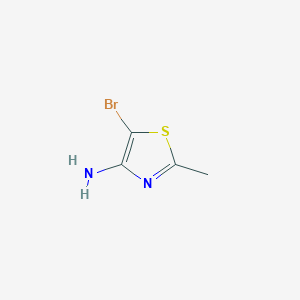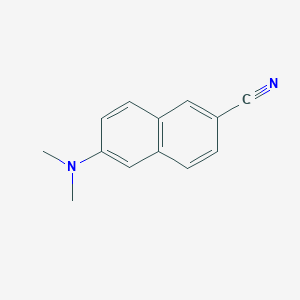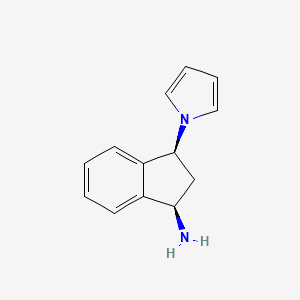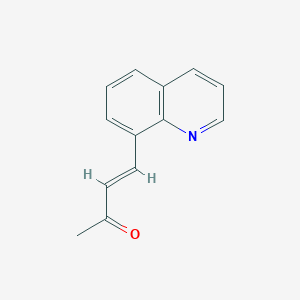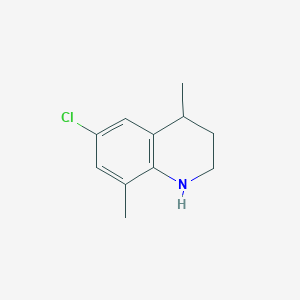
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of chlorine and methyl groups in its structure can significantly influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,8-dimethylquinoline with chlorine gas in the presence of a catalyst can yield the desired compound. Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and efficient catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
科学的研究の応用
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups in its structure can influence its binding affinity and selectivity towards these targets. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Chloro-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the additional methyl groups.
4,8-Dimethyl-1,2,3,4-tetrahydroquinoline: Similar but without the chlorine atom.
1,2,3,4-Tetrahydroquinoline: The parent compound without any substituents.
Uniqueness
6-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological properties. These substituents can enhance its stability, solubility, and binding affinity towards specific targets, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
6-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14ClN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h5-7,13H,3-4H2,1-2H3 |
InChIキー |
HMUIDUMUYVOAGL-UHFFFAOYSA-N |
正規SMILES |
CC1CCNC2=C1C=C(C=C2C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


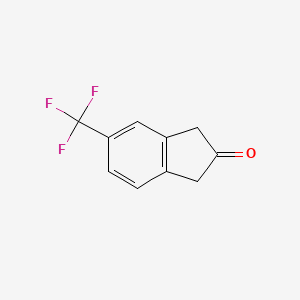
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
